molecular formula C12H16ClNO2 B2977210 Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride CAS No. 1355592-47-0

Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Cat. No. B2977210
CAS RN: 1355592-47-0
M. Wt: 241.72
InChI Key: IVXUXMLZFMCYIC-UHFFFAOYSA-N
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Description

“Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C12H16ClNO2 . It is a derivative of tetrahydronaphthalene, which is a bicyclic compound consisting of a naphthalene core where two adjacent carbon atoms are replaced by a saturated carbon .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2.ClH/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10;/h2-3,6,11H,4-5,7,13H2,1H3;1H . This indicates that the compound has a methyl group (CH3-) attached to a carboxylate group (-COO-), which is further connected to a tetrahydronaphthalene ring with an amino group (-NH2) attached .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 241.72 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : A concise synthesis approach for related compounds involves starting from naphthalene-2,3-diol, undergoing several chemical transformations to achieve various tetrahydronaphthalene derivatives. These processes include methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and more, demonstrating the compound's versatility in synthetic organic chemistry (Göksu et al., 2003).

Pharmacological Applications

  • Serotonergic and Dopaminergic Activity : Compounds structurally related to Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride have been synthesized and evaluated for their effects on central serotonergic (5-HT1A) and dopaminergic (D2) systems. These studies reveal the nuanced impact of amino substitution on receptor affinity and in vivo activity, shedding light on the complex interactions between chemical structure and biological function (Stjernlöf et al., 1993).

Novel Receptor Agonists

  • S1P Receptor Agonist Development : The compound has contributed to the development of new S1P receptor agonists, such as ceralifimod, which are selective for S1P1 and S1P5 receptors. These agonists have potential applications in treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS), demonstrating the compound's relevance in novel therapeutic agent development (Kurata et al., 2017).

Enzymatic Synthesis and Modification

  • Chemoenzymatic Routes : The compound has been used in chemoenzymatic synthesis routes to produce cyclic α-quaternary α-amino acid enantiomers, highlighting its utility in producing stereochemically complex molecules. This approach employs enzymes like Candida antarctica lipase B for kinetic resolution, showcasing the compound's application in asymmetric synthesis and enzymatic processes (Li et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

properties

IUPAC Name

methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10;/h2-3,6,11H,4-5,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXUXMLZFMCYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(CC2)N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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